Cas no 23168-68-5 ((2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol)
(2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol
- 23168-68-5
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- Inchi: 1S/C12H9Cl2NO/c13-10-4-1-8(2-5-10)11-6-3-9(7-16)12(14)15-11/h1-6,16H,7H2
- InChI Key: HQIWDUCXEBJGRK-UHFFFAOYSA-N
- SMILES: ClC1=C(CO)C=CC(C2C=CC(=CC=2)Cl)=N1
Computed Properties
- Exact Mass: 253.0061193g/mol
- Monoisotopic Mass: 253.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 33.1Ų
(2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C613140-10mg |
(2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol |
23168-68-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613140-50mg |
(2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol |
23168-68-5 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C613140-100mg |
(2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol |
23168-68-5 | 100mg |
$ 320.00 | 2022-06-06 |
(2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol
Introduction to (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol (CAS No. 23168-68-5)
(2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol (CAS No. 23168-68-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol, is characterized by its unique structural features, which include a pyridine ring substituted with a chlorophenyl group and a hydroxymethyl moiety. These structural elements contribute to its potential biological activities and make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol is represented by the formula C14H11Cl2NO. The compound's molecular weight is 278.14 g/mol, and it exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for various synthetic transformations and biological assays.
In recent years, (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The hydroxymethyl group in the compound can be readily functionalized to introduce various substituents, thereby modulating the pharmacological properties of the final drug molecules.
Beyond its use in SSRI synthesis, (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol has also shown promise in the development of novel anticancer agents. Research published in the Journal of Medicinal Chemistry highlights its potential as a lead compound for the design of small molecules targeting specific cancer pathways. The compound's ability to selectively inhibit certain enzymes involved in cancer cell proliferation makes it an attractive candidate for further optimization and clinical evaluation.
The synthetic accessibility of (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol has been well-documented in the literature. A common synthetic route involves the reaction of 2-chloro-6-bromopyridine with 4-chlorobenzaldehyde followed by a reductive amination step to introduce the hydroxymethyl group. This multi-step process yields high-purity product with good overall yield, making it feasible for large-scale production.
In addition to its pharmaceutical applications, (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol has found utility in agrochemical research. Studies have shown that derivatives of this compound exhibit potent herbicidal activity against a range of weed species, making them valuable candidates for the development of new herbicides. The selective nature of these derivatives ensures minimal impact on non-target plants, thereby enhancing their environmental safety profile.
The safety and toxicity profile of (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol have been thoroughly evaluated in preclinical studies. In vitro assays have demonstrated that the compound is stable under physiological conditions and does not exhibit significant cytotoxicity at therapeutic concentrations. However, as with any chemical compound, appropriate handling and storage precautions should be observed to ensure user safety.
In conclusion, (2-Chloro-6-(4-chlorophenyl)pyridin-3-yl)methanol (CAS No. 23168-68-5) is a multifaceted compound with broad applications in medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique structural features and synthetic accessibility make it an invaluable tool for scientists working on novel drug discovery and development projects. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in advancing human health and agricultural productivity.
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